molecular formula C11H12O3 B3264131 benzyl 2-(hydroxymethyl)prop-2-enoate CAS No. 385817-43-6

benzyl 2-(hydroxymethyl)prop-2-enoate

Cat. No.: B3264131
CAS No.: 385817-43-6
M. Wt: 192.21 g/mol
InChI Key: SVRKWNZMRCEGIX-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a benzyl group attached to a 2-(hydroxymethyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(hydroxymethyl)prop-2-enoate typically involves the esterification of benzyl alcohol with 2-(hydroxymethyl)prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(hydroxymethyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of benzyl 2-(carboxymethyl)prop-2-enoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzyl 2-(carboxymethyl)prop-2-enoate.

    Reduction: Benzyl 2-(hydroxymethyl)prop-2-enol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which benzyl 2-(hydroxymethyl)prop-2-enoate exerts its effects depends on the specific reaction it undergoes. For example:

    Esterification: The hydroxyl group of the alcohol reacts with the carboxyl group of the acid, forming an ester bond and releasing water.

    Oxidation: The hydroxymethyl group is oxidized to a carboxyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The ester group is reduced to an alcohol through the transfer of electrons from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

    Benzyl acetate: Similar in structure but lacks the hydroxymethyl group.

    Benzyl propionate: Similar ester structure but with a different alkyl chain.

    Methyl 2-(hydroxymethyl)prop-2-enoate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of both a benzyl group and a hydroxymethyl group, which confer distinct reactivity and potential applications compared to its analogs. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,12H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRKWNZMRCEGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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